molecular formula C14H14ClNO2 B1391308 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride CAS No. 1185303-88-1

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride

Cat. No.: B1391308
CAS No.: 1185303-88-1
M. Wt: 263.72 g/mol
InChI Key: YLHMHLYCKJDOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride typically involves the reaction of 2-(2-Pyridin-3-ylethyl)benzoic acid with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature . The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride
  • 2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride
  • 2-(2-Pyridin-3-ylethyl)benzoic acid

Uniqueness

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-pyridin-3-ylethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c16-14(17)13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11;/h1-6,9-10H,7-8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHMHLYCKJDOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Reactant of Route 6
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.